5-Bromo-3-(3,4-dimethoxyphenyl)-2,1-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(3,4-dimethoxyphenyl)-2,1-benzoxazole is a heterocyclic compound featuring a benzoxazole core substituted with a bromo group and a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(3,4-dimethoxyphenyl)-2,1-benzoxazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethoxyaniline and 2-bromobenzoic acid.
Formation of Benzoxazole Ring: The 3,4-dimethoxyaniline undergoes a cyclization reaction with 2-bromobenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) to form the benzoxazole ring.
Bromination: The resulting benzoxazole is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(3,4-dimethoxyphenyl)-2,1-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) in the presence of bases like potassium carbonate (K₂CO₃).
Major Products
Substitution: Formation of various substituted benzoxazoles.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-3-(3,4-dimethoxyphenyl)-2,1-benzoxazole is used as a building block for the synthesis of more complex molecules. Its ability to undergo various reactions makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features allow it to interact with biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The compound’s ability to modulate biological pathways is of particular interest.
Industry
In the industrial sector, this compound is explored for its use in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(3,4-dimethoxyphenyl)-2,1-benzoxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,1-benzoxazole: Lacks the 3,4-dimethoxyphenyl group, resulting in different reactivity and applications.
3-(3,4-Dimethoxyphenyl)-2,1-benzoxazole:
5-Chloro-3-(3,4-dimethoxyphenyl)-2,1-benzoxazole: Similar structure but with a chloro group instead of a bromo group, leading to different reactivity.
Uniqueness
5-Bromo-3-(3,4-dimethoxyphenyl)-2,1-benzoxazole is unique due to the presence of both the bromo and 3,4-dimethoxyphenyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H12BrNO3 |
---|---|
Molecular Weight |
334.16 g/mol |
IUPAC Name |
5-bromo-3-(3,4-dimethoxyphenyl)-2,1-benzoxazole |
InChI |
InChI=1S/C15H12BrNO3/c1-18-13-6-3-9(7-14(13)19-2)15-11-8-10(16)4-5-12(11)17-20-15/h3-8H,1-2H3 |
InChI Key |
KDLHHJXLUVHSEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C3C=C(C=CC3=NO2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.